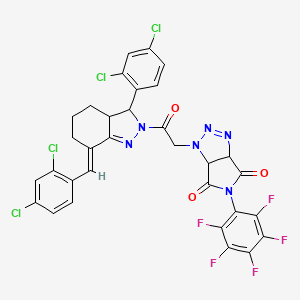
4-(2-Methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine is 345.184112366 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds structurally related to "4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine" have been studied for their antiviral properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects on retrovirus replication in cell culture, demonstrating potential applications in antiretroviral therapy (Hocková et al., 2003).
Anti-Inflammatory and Analgesic Agents
Novel derivatives of pyrimidine, including those with methoxyphenyl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds have exhibited significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Nonlinear Optical Materials
Pyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties due to their promising applications in the fields of medicine and nonlinear optics. Studies have shown that certain phenyl pyrimidine derivatives exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Herbicidal Activity
Research into dimethoxypyrimidines, closely related to the compound of interest, has revealed their potential as novel herbicides. Compounds with methoxy groups on pyrimidine and triazine rings have shown high herbicidal activity, indicating their application in agriculture for weed control (Nezu et al., 1996).
Corrosion Inhibition
Spiropyrimidinethiones, which share a structural resemblance to "4-(2-methoxyphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine," have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These compounds have shown to act as mixed inhibitors, suggesting their utility in protecting metals against corrosion (Yadav et al., 2015).
Liquid Crystal Properties
Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized and analyzed for their liquid crystal properties. Compounds containing methyl and methoxy groups have been identified as nematic liquid crystals, whereas hydroxy derivatives form smectic liquid crystals, demonstrating their potential in liquid crystal display technologies (Mikhaleva, 2003).
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-26-21-13-7-6-12-18(21)20-16-19(17-10-4-2-5-11-17)23-22(24-20)25-14-8-3-9-15-25/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLLRKEAXQCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)


![(1S,5R)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![3-[2-(2-Ethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)
![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)
![[4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone](/img/structure/B5509977.png)


